molecular formula C80H183N5O18S4 B027146 Tetrabutylammonium persulfate triple salt CAS No. 104548-30-3

Tetrabutylammonium persulfate triple salt

Cat. No.: B027146
CAS No.: 104548-30-3
M. Wt: 1631.6 g/mol
InChI Key: IGMBKNUVZFAHJM-UHFFFAOYSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium persulfate triple salt is typically synthesized by reacting tetrabutylammonium hydroxide with potassium hydrogen monopersulfate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium persulfate triple salt primarily undergoes oxidation reactions. It is known for its ability to oxidize a wide range of substrates, including alkenes, sulfides, alcohols, and aromatic amines .

Common Reagents and Conditions

The compound is often used in conjunction with other reagents such as manganese (III) Schiff base complexes for the oxidation of Hantzsch 1,4-dihydropyridines. It is also used in the epoxidation of alkenes and the oxidation of sulfides and olefins .

Major Products Formed

The major products formed from these reactions include epoxides, sulfoxides, and azoxy arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium persulfate triple salt stands out due to its high selectivity and efficiency in oxidation reactions. Its ability to operate under mild conditions makes it a preferred choice for sensitive substrates, reducing the risk of unwanted side reactions .

Properties

IUPAC Name

hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBKNUVZFAHJM-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H183N5O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584955
Record name N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1631.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104548-30-3
Record name N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104548-30-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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